(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H18ClNO6 and its molecular weight is 439.85. The purity is usually 95%.
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Biological Activity
(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a benzofuro[7,6-e][1,3]oxazine core, which is known for its diverse biological properties. The presence of the furan and chlorinated dimethoxyphenyl groups contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Several studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. For instance:
- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | HeLa | 25 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar benzofuroxazine derivatives has been noted in various studies:
- COX Inhibition : Compounds with similar scaffolds showed selective inhibition of COX-II over COX-I, indicating potential use as anti-inflammatory agents. For example, some derivatives exhibited IC50 values as low as 0.52 µM against COX-II .
Compound | COX-II IC50 (µM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | >4.24 |
Antimicrobial Activity
Compounds derived from benzofuroxazine structures have also been evaluated for their antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, suggesting significant antibacterial activity .
The biological activity of this compound likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Receptor Binding : It may bind to cellular receptors that modulate cell proliferation and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a derivative showed comparable potency to cisplatin in inhibiting tumor growth in vitro and in vivo models .
- Inflammation Model : Another study used an animal model to assess the anti-inflammatory effects of a related compound, resulting in a significant reduction in edema compared to standard treatments like celecoxib .
Properties
IUPAC Name |
(2Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-27-19-10-20(28-2)17(9-16(19)24)25-11-15-18(30-12-25)6-5-14-22(26)21(31-23(14)15)8-13-4-3-7-29-13/h3-10H,11-12H2,1-2H3/b21-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJLTLTHMBGGH-WNFQYIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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